Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
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Biological Activity
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H20ClN2O3
- Molecular Weight : 360.83 g/mol
- IUPAC Name : this compound
The presence of the dihydropyridazine core, along with various substituents like the chlorophenyl and methylbenzyl groups, suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazines can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor cell proliferation in vitro. The compound's structural motifs may interact with specific kinases or receptors involved in cell cycle regulation, leading to apoptosis in cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
- Receptor Modulation : The compound may act on various receptors implicated in cell signaling pathways, influencing processes such as angiogenesis and apoptosis.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening panel. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Data Summary Table
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-10-8-14(2)9-11-15)12-19(25)24(23-20)17-7-5-4-6-16(17)22/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSZLCSLVRIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.